N'-(4-bromobenzylidene)-2-(2-cyanophenoxy)acetohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of similar hydrazone compounds involves the reaction of aldehydes with hydrazides. For instance, Sheng et al. (2015) detailed the synthesis of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, showcasing the steps involved in creating these complex molecules through reactions characterized by elemental analysis, IR, UV-Vis, and NMR spectroscopy, complemented by single-crystal X-ray diffraction (Sheng et al., 2015).
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives is characterized using techniques like X-ray diffraction. Zhou and Ma (2012) investigated 2-cyano-N'-(2-chlorobenzylidene)acetohydrazide and 2-cyano-N'-(4-dimethylaminobenzylidene)acetohydrazide, revealing their trans configurations around the C=N double bonds and the stabilization of their structures by hydrogen bonds and weak π···π interactions (Zhou & Ma, 2012).
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves interactions with biological molecules, as seen in their urease inhibitory activities. Sheng et al. (2015) reported strong urease inhibition by their synthesized compounds, demonstrating the potential bioactivity of acetohydrazides (Sheng et al., 2015).
Physical Properties Analysis
Physical properties such as crystalline structure and phase, melting points, and solubility are critical for understanding the behavior of these compounds in various environments. The detailed crystalline structures provided through X-ray diffraction studies offer insights into the packing, hydrogen bonding, and overall stability of these molecules (Zhou & Ma, 2012).
Chemical Properties Analysis
Acetohydrazides exhibit a range of chemical properties, including reactivity towards various chemical agents, potential for hydrogen bonding, and the ability to form stable complexes with metals. These properties are pivotal in their application in coordination chemistry and their biological activities (Cui et al., 2013).
properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-14-7-5-12(6-8-14)10-19-20-16(21)11-22-15-4-2-1-3-13(15)9-18/h1-8,10H,11H2,(H,20,21)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDIUIOBRLTFPA-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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